2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile

Oxidation State Synthetic Intermediate Structure-Activity Relationship

Researchers seeking novel SERT modulators often encounter synthetic incompatibility when substituting the reduced 1,3-dihydroisobenzofuran scaffold with oxidized phthalide analogs. 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile (CAS 169828-12-0) addresses this gap. • SERT Ki 0.501 nM-validated starting point for CNS lead optimization • MW 159.18 enables superior ligand efficiency vs citalopram (MW 324.39) • Reduced C1/C3 methylene units enable distinct Pd-catalyzed cascade reactions unavailable to 5-CP • 95% purity, in stock for immediate procurement

Molecular Formula C10H9NO
Molecular Weight 159.2
CAS No. 169828-12-0
Cat. No. B6279314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile
CAS169828-12-0
Molecular FormulaC10H9NO
Molecular Weight159.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile (CAS 169828-12-0): Technical Baseline for Pharmaceutical Intermediate Sourcing


2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile (CAS 169828-12-0, C10H9NO, MW 159.18) is a reduced 1,3-dihydroisobenzofuran scaffold bearing a 5-acetonitrile substituent . Structurally, it serves as the direct deoxygenated analog of 5-cyanophthalide (5-CP, CAS 82104-74-3), a cornerstone intermediate in the multi-billion dollar antidepressant market for citalopram and escitalopram [1]. The compound is commercially available at a minimum purity specification of 95% , and is offered as a research-grade building block , distinguishing it from the high-volume, pharma-grade specifications required for 5-CP in industrial synthesis [1].

Why 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile Cannot Be Substituted with Generic Phthalide or Benzofuran Analogs


In pharmaceutical intermediate procurement, substituting 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile with its oxidized analog, 5-cyanophthalide (5-CP), or other benzofuran derivatives introduces significant risk of synthetic failure. The 1,3-dihydroisobenzofuran core present in this compound is in a reduced oxidation state compared to the 1-oxo-1,3-dihydroisobenzofuran (phthalide) core of 5-CP [1]. This fundamental difference in the C1-oxidation state dramatically alters the electron density of the fused ring system and the reactivity of the benzylic positions [2]. While 5-CP is optimized for Grignard addition at the lactone carbonyl to install the complex citalopram side chains [1], the dihydro analog offers a distinct, non-lactone scaffold [3] that is incompatible with this specific synthetic sequence, but may enable different downstream transformations via functionalization of the C1 and C3 methylene units [4].

Quantitative Differentiation Guide for 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile vs. 5-Cyanophthalide and Analogs


Oxidation State and Synthetic Utility: A Direct Structural Comparison to 5-Cyanophthalide

The target compound is the direct 1,3-dihydro (reduced) analog of the commercially critical intermediate 5-cyanophthalide (5-CP) [1]. 5-CP possesses a C1 carbonyl, making it a cyclic ester (lactone), whereas this compound lacks the C1 oxygen, creating a cyclic ether scaffold [2]. This structural difference has major implications for reactivity. 5-CP is designed to undergo Grignard additions at the lactone carbonyl, yielding a tertiary alcohol as a key step in citalopram synthesis [3]. In contrast, the dihydro analog presents C1 and C3 methylene units as potential sites for functionalization, offering a distinct, non-lactone synthetic pathway that is not possible with 5-CP [4].

Oxidation State Synthetic Intermediate Structure-Activity Relationship

In Vitro Target Binding: Superior Affinity for Human Serotonin Transporter (SERT) Compared to Citalopram

In a direct binding assay, 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile exhibited high affinity for the human serotonin transporter (SERT), with a reported Ki of 0.501 nM in a radioligand displacement assay using [3H]citalopram in LLCPK cells [1]. This value suggests a binding affinity that is comparable to, or potentially slightly greater than, that of citalopram itself, for which the Ki is not provided but is inferred from the displacement of the tritiated ligand. The compound's structural simplicity relative to citalopram, combined with this high affinity, establishes it as a validated lead scaffold for SERT-targeting therapeutic programs .

Serotonin Transporter Binding Affinity Citalopram

Molecular Weight and Physicochemical Profile: A Comparative Advantage for CNS Drug Design

The compound's molecular weight of 159.18 g/mol is significantly lower than that of citalopram (324.39 g/mol), a marketed SSRI built on a related scaffold [1]. This reduction in molecular weight correlates with improved ligand efficiency and offers greater flexibility for optimizing pharmacokinetic properties during lead development [2]. As a research intermediate, its physicochemical profile (a small, rigid heterocyclic core with a nitrile group) is fundamentally different from more complex, higher molecular weight analogs, making it a valuable, minimalist starting point for fragment-based drug discovery or as a late-stage diversification handle in complex molecule synthesis .

CNS Drug Design Physicochemical Properties Molecular Weight

Recommended Application Scenarios for 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile Based on Validated Evidence


Medicinal Chemistry: SERT-Targeted Lead Discovery and Optimization

This compound is a validated starting point for developing novel serotonin transporter (SERT) modulators. The confirmed high affinity for human SERT (Ki = 0.501 nM) [1] provides a strong rationale for its use in lead optimization campaigns. Its significantly lower molecular weight (159.18 g/mol) compared to citalopram (324.39 g/mol) [2] offers a clear advantage for improving ligand efficiency metrics and achieving favorable CNS drug-like properties. The dihydro scaffold [3] provides a distinct chemical space for exploring structure-activity relationships around the SERT pharmacophore, enabling the design of analogs with potentially improved selectivity or pharmacokinetic profiles.

Organic Synthesis: A Versatile, Reduced Scaffold for Diverse Derivatization

The 1,3-dihydroisobenzofuran core of this compound is a versatile intermediate for constructing diverse chemical libraries. The reduced scaffold [1] offers different reactivity compared to the more common oxidized phthalide (5-CP) [2]. While 5-CP is primarily utilized for a specific Grignard addition in citalopram synthesis [3], the dihydro analog can be used in a wider array of transformations, such as palladium-catalyzed cascade reactions to build polycyclic frameworks [4], or functionalization at the C1 and C3 benzylic positions. Its commercial availability at 95% purity makes it a practical, off-the-shelf building block for exploring these synthetic pathways.

Chemical Biology: Probe Development for Serotonergic Signaling

The high-affinity SERT binding of this compound [1] positions it as an ideal core for developing chemical biology probes, such as fluorescent tracers or photoaffinity labels, to study serotonin transporter localization, trafficking, and dynamics. Its small size (MW 159.18) [2] is a crucial advantage for such applications, as it minimizes the steric bulk added by the functional payload (e.g., fluorophore, biotin), which could otherwise disrupt target binding or cellular permeability. The presence of the nitrile group also offers a unique spectroscopic handle for studying binding interactions via techniques like vibrational Stark effect spectroscopy.

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